molecular formula C8H15NO B2818999 2-(Pyrrolidin-1-yl)cyclobutan-1-ol CAS No. 1824507-53-0

2-(Pyrrolidin-1-yl)cyclobutan-1-ol

Cat. No. B2818999
CAS RN: 1824507-53-0
M. Wt: 141.214
InChI Key: GWBCJVLIKFAJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-1-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutan-1-ol group attached to a pyrrolidin-1-yl group . The structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .

Scientific Research Applications

Synthesis of Cyclic γ-Aminobutyric Acid Analogues

Research led by Susanne Petz et al. (2019) involves the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues. These compounds are additionally substituted at the 4-position. The process employs a de Mayo reaction, combining intermolecular [2+2]-photocycloaddition of 1,3-dioxinones with N-protected 3-pyrroline and a fragmentation reaction of the resulting cyclobutane moiety (Petz et al., 2019).

Crystal Structure Analysis

Y. Hijji et al. (2009) investigated the crystal structure of a molecule consisting of a 3-azabicyclo[3.2.0]heptane group, which includes a nearly planar cyclobutane ring, fused to a pyrrolidine ring. Their research provides insights into the molecular structure and crystal packing influenced by intermolecular interactions (Hijji et al., 2009).

Synthesis of Pyrrolidines and Piperidines

L. K. B. Garve et al. (2017) described a synthetic procedure to access 2-unsubstituted pyrrolidines and piperidines. This method involves treating donor-acceptor cyclopropanes or corresponding cyclobutanes with 1,3,5-triazinanes in the presence of MgI2 as a Lewis acid, yielding up to 93% efficiency. This protocol allows for a variety of functional groups, providing an efficient entry to this class of compounds (Garve et al., 2017).

Cyclopenta[b]pyrroles Synthesis

Long Ye et al. (2010) conducted synthetic and mechanistic studies on cyclopenta[b]pyrroles. They found that pyrrolidine-mediated reactions of 1,2,4-triazines with cyclobutanone lead to these compounds, which can further be derivatized into hydrazones and oximes. This process likely involves a tandem [4+2] cycloaddition/cycloreversion/ring rearrangement reaction (Ye et al., 2010).

Novel Synthesis of Spiro[cyclobutane-1,1'-indenes]

Yuanshuang Xu et al. (2021) presented an efficient synthesis of indolyl-tethered spiro[cyclobutane-1,1'-indenes] through a cascade reaction. This process involves an alkenylation of 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols, followed by an intramolecular Friedel-Crafts reaction. The product demonstrates high chemo- and regioselectivity (Xu et al., 2021).

Metal-Free Cycloaddition Reaction

B. Alcaide et al. (2015) developed a metal-free direct [2+2] cycloaddition reaction of alkynes using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors. This approach is remarkable for its mild conditions, not requiring irradiation or heating (Alcaide et al., 2015).

properties

IUPAC Name

2-pyrrolidin-1-ylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-4-3-7(8)9-5-1-2-6-9/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBCJVLIKFAJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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